molecular formula C22H20N4O3 B2516764 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251692-42-8

1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2516764
CAS No.: 1251692-42-8
M. Wt: 388.427
InChI Key: VWTJCVUDDCZKAV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly for investigating novel therapeutic pathways. Its complex structure, featuring a 1,2,4-oxadiazole ring linked to a tetrahydropyrazinedione core, is characteristic of scaffolds designed to modulate enzyme activity [https://pubmed.ncbi.nlm.nih.gov/38189939/]. This compound is primarily investigated for its potential as a potent and selective inhibitor of phosphodiesterases (PDEs), a class of enzymes critical for regulating cyclic nucleotide signaling cascades within cells [https://www.ncbi.nlm.nih.gov/books/NBK5198/]. By targeting specific PDE isoforms, researchers utilize this compound to probe the role of cyclic nucleotides in physiological processes, with applications in neurological disease models, inflammation research, and oncology. Its mechanism involves binding to the enzyme's active site, thereby preventing the degradation of secondary messengers like cAMP or cGMP, which leads to their intracellular accumulation and the subsequent amplification of downstream signaling events. This makes it a valuable pharmacological tool for studying cell signaling, gene expression, and neuronal plasticity, and for validating new targets in drug discovery programs [https://www.nature.com/articles/s41573-022-00535-y].

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-5-4-6-17(10-14)20-23-19(29-24-20)13-25-7-8-26(22(28)21(25)27)18-11-15(2)9-16(3)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTJCVUDDCZKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, including the formation of the oxadiazole ring and the tetrahydropyrazine core. Common synthetic routes may include:

    Cyclization reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Condensation reactions: Combining the oxadiazole moiety with the tetrahydropyrazine core under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound.

Scientific Research Applications

This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Antitumor Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antitumor properties. For instance, 1,2,4-oxadiazole derivatives have shown effectiveness against various cancer cell lines including HeLa and MCF-7. The introduction of electron-withdrawing groups has been linked to enhanced biological activity in these compounds .

Anticonvulsant Properties

The structural characteristics of this compound suggest potential anticonvulsant activity. Similar compounds with thiazole and oxadiazole moieties have demonstrated significant anticonvulsant effects in preclinical studies .

Pharmacological Studies

Studies have shown that the incorporation of specific functional groups in the chemical structure can lead to improved pharmacological profiles. For example:

CompoundActivityReference
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneAnticonvulsant
1-(3-methylphenyl)-1H-pyrazole derivativesAntitumor

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the molecular structure and purity of the synthesized compounds.

Case Studies

Several studies have explored the applications of similar compounds:

  • Anticancer Activity : A study on novel 1,2,4-oxadiazole derivatives found that specific structural modifications led to enhanced anticancer activity against human colon cancer cell lines .
  • Neuropharmacology : Research on thiazole derivatives indicates their potential in treating neurological disorders such as epilepsy due to their anticonvulsant properties .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathway modulation: It may influence various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Research Implications and Challenges

  • Knowledge Gaps: Limited experimental data on the target compound’s bioactivity necessitates further studies on its pharmacokinetics and toxicity.
  • Synthetic Optimization : Improving yield and purity via advanced techniques (e.g., microwave-assisted synthesis) could enhance scalability .

Biological Activity

The compound 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule with potential biological significance. Its structure incorporates a tetrahydropyrazine core and oxadiazole moiety, which are known for diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Biological Activity Overview

The biological activities of the compound have been explored in several studies focusing on its antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole structure exhibit notable antimicrobial properties. A study demonstrated that compounds similar to our target compound showed enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus while being less effective against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
1-(3,5-Dimethylphenyl) OxadiazoleHighLow
1,3,4-Oxadiazole Derivative AModerateModerate
1,3,4-Oxadiazole Derivative BHighVery Low

Anticancer Activity

In vitro studies have shown that compounds with the oxadiazole moiety can inhibit cancer cell proliferation. For instance, a study reported that similar oxadiazole derivatives demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)
Target CompoundHCT1160.75
Related Compound AMCF70.85
Related Compound BHUH70.95

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cellular processes. Specifically, the oxadiazole ring is known to interact with various biological targets leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to our target compound:

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against a range of pathogens. The results indicated a significant correlation between structural modifications and enhanced antibacterial properties .
  • Anticancer Screening : A recent study evaluated a library of oxadiazole-containing compounds against multiple cancer cell lines including breast (MCF7) and colon (HCT116) cancer cells. The findings revealed that specific substitutions on the oxadiazole ring led to improved cytotoxicity profiles .

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